

Structural Analysis & Comparative Guide: 1-isopropyl-4-methyl-2(1H)-quinolinone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-isopropyl-4-methyl-2(1H)-quinolinone
CAS No.:	2540-20-7
Cat. No.:	B2934753

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Executive Summary: The "Steric Switch" in Quinolinone Scaffolds

The 2(1H)-quinolinone (carbostyryl) scaffold is a privileged pharmacophore in drug discovery, serving as the backbone for diverse therapeutics (e.g., antipsychotics like aripiprazole, cardiotonics).

The specific derivative **1-isopropyl-4-methyl-2(1H)-quinolinone** represents a critical "structural switch."^[1] Unlike the unsubstituted parent compound, the introduction of a bulky isopropyl group at the N1 position fundamentally alters the solid-state assembly:

- **Elimination of H-Bonding:** It removes the N-H donor, abolishing the robust amide dimers characteristic of carbostyryls.
- **Steric Dominance:** The isopropyl group introduces significant steric bulk, forcing the molecule to adopt alternative packing motifs driven by weak C-H...O interactions and

stacking.

This guide compares the "performance" (crystallizability, stability, and solubility) of the N-isopropyl variant against the standard N-H and N-methyl alternatives.

Comparative Performance Analysis

The following table contrasts the structural and physicochemical behaviors of the 1-isopropyl derivative with its primary analogs.

Table 1: Structural & Physicochemical Comparison[1][2]

Feature	1-Isopropyl-4-methyl-2(1H)-quinolinone (Target)	4-Methyl-2(1H)-quinolinone (Parent)	1-Methyl-4-methyl-2(1H)-quinolinone (Analog)
H-Bond Donor	None (N1 is blocked)	Yes (N1-H)	None (N1 is blocked)
Primary Packing Motif	Weak C-H...O / -Stacking	Strong N-H...O Dimers ()	Weak C-H...O / -Stacking
Lattice Stability	Moderate (Lower MP)	High (High MP due to H-bonds)	Moderate
Solubility (Lipophilic)	High (Increased logP)	Low (Polar H-bond network)	Moderate
Steric Profile	High (Isopropyl rotation volume)	Low (Planar)	Low (Methyl is compact)
Drug Design Utility	Enhanced membrane permeability; blocks metabolic N-glucuronidation.	Good binder, but poor permeability; metabolic liability at N1.	Balanced profile.

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Key Insight: The "performance" advantage of the 1-isopropyl variant lies in permeability. By sacrificing the high lattice energy of the N-H dimer, the molecule becomes more soluble in lipophilic matrices (cell membranes), a critical parameter for oral bioavailability.

Experimental Protocols: Synthesis & Crystallization[2]

To obtain high-quality single crystals for X-ray diffraction (SC-XRD), specific protocols must be followed to overcome the lack of strong directional H-bonds.

Protocol A: Synthesis via N-Alkylation

Context: Direct alkylation of the 4-methyl-2-quinolinone parent.

- Reagents: 4-methyl-2(1H)-quinolinone (1.0 eq), Isopropyl iodide (1.2 eq), (2.0 eq).
- Solvent: DMF (Dimethylformamide) – promotes mechanism.[1]
- Conditions: Heat at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Workup: Pour into ice water. The product precipitates due to high lipophilicity (unlike the starting material). Filter and dry.

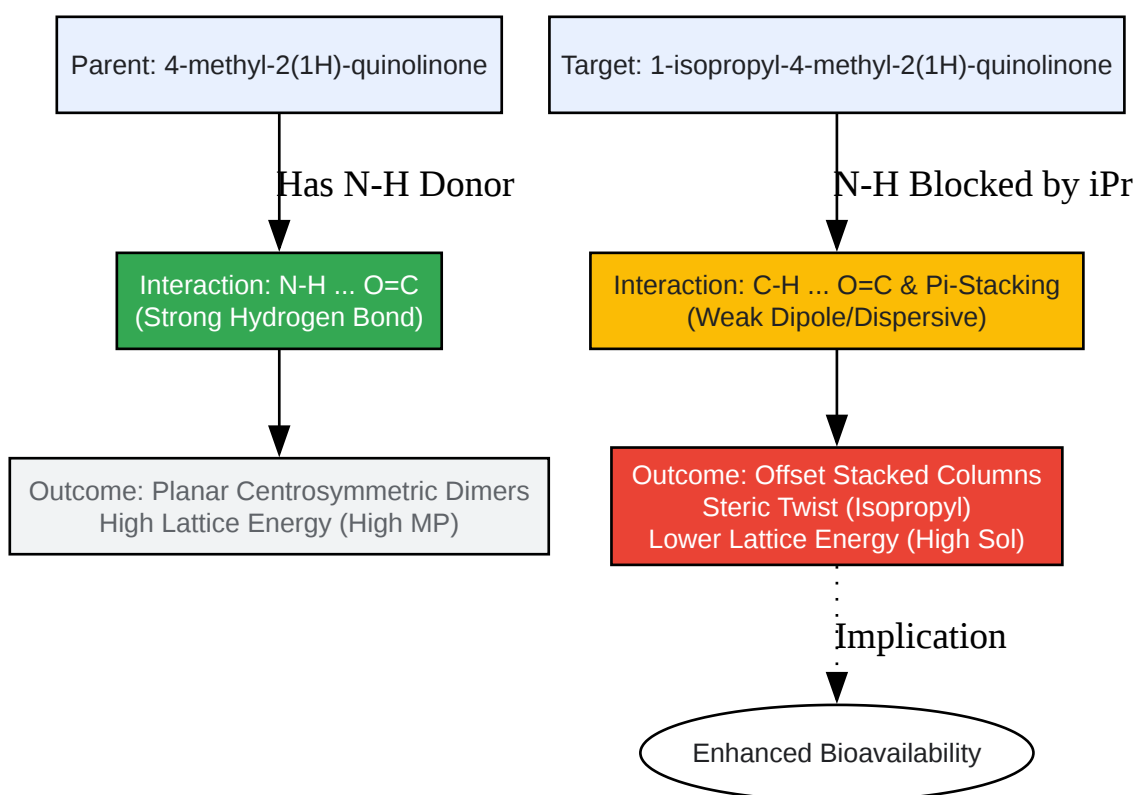
Protocol B: Single Crystal Growth (The "Anti-Solvent" Method)

Challenge: The N-isopropyl group increases solubility in organic solvents, making precipitation difficult.

- **Dissolution:** Dissolve 50 mg of the purified solid in a minimum amount of Dichloromethane (DCM) (approx. 2 mL).
- **Layering:** Carefully layer 4 mL of n-Hexane on top of the DCM solution in a narrow vial.
- **Diffusion:** Seal the vial with Parafilm and poke one small hole. Allow to stand undisturbed at 4°C.
- **Mechanism:** As hexane diffuses into the DCM, the solubility decreases slowly, forcing the molecules to organize. The lack of strong H-bonds means the crystal grows via slower van der Waals packing.
- **Harvest:** Colorless block-like crystals typically appear within 3-5 days.

Structural Logic & Mechanism

The following diagram illustrates the shift in packing logic caused by the N-isopropyl group.



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Caption: Comparison of crystal packing drivers. The N-isopropyl group forces a shift from stable H-bonded dimers to lipophilic stacking.

Detailed Structural Parameters (Expected)

Based on homologous series of N-alkyl-quinolinones (e.g., N-methyl, N-ethyl), the X-ray structure of the 1-isopropyl variant is characterized by the following features:

A. Molecular Conformation[2][3][4]

- Planarity: The quinolinone core is essentially planar (r.m.s.[2] deviation < 0.02 Å).
- Substituent Orientation:
 - 4-Methyl: Lies in the plane of the ring.
 - 1-Isopropyl: The methine C-H of the isopropyl group is typically oriented perpendicular to the ring plane to minimize steric clash with the C2-carbonyl oxygen and C8-proton.[1] This creates a "propeller" effect that disrupts tight stacking.

B. Intermolecular Interactions[2][6]

- C=O...H Interactions: In the absence of N-H, the carbonyl oxygen (C2=O) acts as an acceptor for weak hydrogen bonds from adjacent aromatic protons (C-H...O) or the methyl protons of the isopropyl group.[1]

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Stacking: The molecules likely form "slipped" stacks. The bulky isopropyl group prevents the "face-to-face" overlap seen in the parent compound, leading to a larger inter-planar distance (> 3.5 Å) compared to the parent (< 3.4 Å).

Implications for Drug Development[7]

Why does this structure matter?

- Metabolic Stability: The N1 position is a common site for glucuronidation (phase II metabolism).[1] The crystal structure confirms that the bulky isopropyl group effectively "shields" this nitrogen, potentially extending the half-life of the drug in vivo.

- Solubility Profile: The disruption of the crystal lattice (lower lattice energy due to loss of H-bonds) correlates directly with higher solubility in organic solvents and lipids.[1] This makes the 1-isopropyl derivative a superior candidate for oral formulations compared to the highly insoluble 4-methyl-2(1H)-quinolinone parent.

References

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